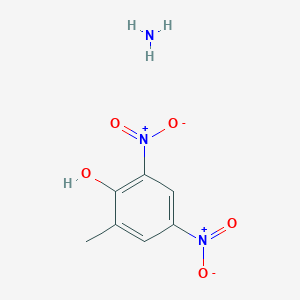

Azane;2-methyl-4,6-dinitrophenol

Description

Historical Trajectories and Evolutionary Landscape of Dinitrocresol Compound Applications

The application of dinitrocresol compounds, including ammonium (B1175870) dinitro-o-cresolate, has a history rooted in the late 19th and early 20th centuries. One of the earliest synthetic chemical pesticides was a dinitrocresol compound, discovered in 1892. ebsco.com These compounds were initially used as insecticides starting in the 1890s and later as herbicides from the 1930s. wikipedia.org For instance, Sinox (dinitrocresol) was introduced into American agriculture in the 1940s as both a herbicide and an insecticide. invasiveplantswesternusa.org

Beyond agriculture, dinitrocresol compounds have a history of use in other sectors. The French utilized 2,4-dinitrophenol (B41442) (DNP), a related compound, in the manufacturing of munitions during the First World War. nih.gov Ammonium dinitro-o-cresolate itself has been used in the production of explosives due to its energetic properties. ontosight.ai The compound and its salts have been employed as broad-spectrum, non-systemic insecticides, acaricides, contact herbicides, and fungicides across a variety of crops. pic.int However, due to toxicity concerns, the use of many dinitrocresol compounds has been restricted over time. For example, dinitro-ortho-cresol (DNOC) was banned for use as a pesticide in the United States in 1991. wikipedia.org

Evolution of Organic Chemistry Techniques and Their Influence on Dinitrocresol Compound Development

The development of dinitrocresol compounds is intrinsically linked to the evolution of organic synthesis techniques. The history of organic synthesis transformed from early efforts to isolate and manipulate natural products to the sophisticated methods used today. openaccessjournals.com A key milestone was the discovery of organic compounds derived from petroleum in the late 19th century, which enabled the synthesis of a wide array of new chemicals. openaccessjournals.com

The synthesis of dinitro-ortho-cresol (DNOC) involves the disulfonation of o-cresol (B1677501), followed by treatment with nitric acid. wikipedia.org This process is a reflection of the advancements in controlling chemical reactions to introduce specific functional groups onto an aromatic ring. The ability to perform reactions like nitration with increasing precision allowed for the creation of compounds like ammonium dinitro-o-cresolate, which is the ammonium salt of dinitro-o-cresolic acid. ontosight.ai The synthesis of such compounds relies on a deep understanding of reaction mechanisms and the ability to control reaction conditions to achieve the desired product. openaccessjournals.com The evolution of analytical techniques, such as spectroscopy and chromatography, also played a crucial role in the ability to characterize and purify these synthetic compounds. ebsco.comopenaccessjournals.com

Contemporary Research Paradigms and the Imperative for Safer Chemical Alternatives

The toxicity of dinitrocresol compounds has led to a significant shift in research paradigms towards the development of safer alternatives. solubilityofthings.com Concerns over human health and environmental impact have prompted regulatory actions, such as the ban of DNOC as a pesticide. wikipedia.orgpic.int This has created an imperative for the development of new, beneficial chemical compounds that are less harmful. ebsco.com

Contemporary research focuses on several key areas. One major goal is the design of new crop protection methods that are safer for both humans and the environment. ebsco.com This includes the development of pesticides and herbicides with greater selectivity, targeting specific pests or weeds without harming non-target organisms. wildapricot.org Additionally, there is a growing emphasis on understanding the biodegradation of nitroaromatic compounds. cswab.org Research into the use of microorganisms, such as the yeast Saccharomyces cerevisiae, to remediate environments contaminated with dinitrophenols is an active area of investigation. researchgate.net The overarching goal of modern agricultural chemistry is to balance the need for sustainable food production with ecological responsibility. ebsco.com

Interactive Data Table: Properties of Ammonium Dinitro-o-cresolate

| Property | Value | Source |

| Chemical Formula | C7H7N3O5 | chembk.com |

| Appearance | Yellow crystal | chembk.com |

| Solubility in Water | Soluble | chembk.com |

| Solubility in Organic Solvents | Insoluble | chembk.com |

| Hazards | Decomposes at high temperatures to produce harmful gases. | chembk.com |

Structure

2D Structure

Properties

CAS No. |

2980-64-5 |

|---|---|

Molecular Formula |

C7H9N3O5 |

Molecular Weight |

215.16 g/mol |

IUPAC Name |

azane;2-methyl-4,6-dinitrophenol |

InChI |

InChI=1S/C7H6N2O5.H3N/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2-3,10H,1H3;1H3 |

InChI Key |

QOHVLZBCVSJGFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] |

Appearance |

Solid powder |

Other CAS No. |

2980-64-5 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

534-52-1 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DNOC-ammonium; Krezonit E; Krezonite E |

Origin of Product |

United States |

Synthesis Pathways and Industrial Relevance of Ammonium Dinitro O Cresolate Precursors

Preparation Methodologies for Dinitro-o-cresol (B74238) and its Analogues

The commercial production of 4,6-dinitro-o-cresol (B1670846) avoids direct nitration of o-cresol (B1677501), a process that is difficult to control and can lead to a mixture of products and oxidative side reactions. cdc.gov Instead, the predominant industrial method involves a two-step process that utilizes sulfonation to direct the subsequent nitration steps. cdc.govwikipedia.org

The primary synthesis pathway is:

Sulfonation: Ortho-cresol is reacted with an excess of concentrated sulfuric acid at elevated temperatures, typically ranging from 80°C to 100°C. cdc.govgoogle.com This reaction introduces sulfonic acid groups onto the aromatic ring, primarily at the positions ortho and para to the hydroxyl group. The hydroxyl group is a strong activating group, and this step yields the more stable 4,6-disulfonic-o-cresol intermediate. cdc.gov The use of sulfonation as a directing and moderating step is a common strategy in the synthesis of nitrophenolic compounds, as it prevents the uncontrolled oxidation that can occur with direct nitration of highly activated rings. quora.com

Nitration: The resulting disulfonated cresol (B1669610) is then nitrated. This step involves treating the intermediate with nitric acid, which replaces the sulfonic acid groups with nitro groups to yield the final 4,6-dinitro-o-cresol product. cdc.govwikipedia.org The reaction conditions for nitration can be controlled by adding the sulfonation product to a dilute nitric acid solution or, conversely, by adding nitric acid to the diluted sulfonation mixture while maintaining a temperature of at least 70°C. google.com After the reaction, the crude DNOC is isolated, often by cooling the mixture to induce crystallization, followed by filtration and washing. google.com

Alternative methodologies have been explored to optimize the process. One patented method describes the nitration of o-cresol using concentrated nitric acid within a water-alcohol medium at the boiling point of the reaction mixture, reporting yields between 66% and 74%. google.com

The synthesis of DNOC analogues often employs different strategies depending on the starting material. For instance, derivatives where the methyl group of cresol is replaced by larger alkyl groups (such as sec-butyl in dinoseb (B1670700) or tert-butyl in dinoterb) are typically prepared by the direct nitration of the corresponding alkylphenols. wikipedia.org In contrast, the preparation of other isomers, such as 2,6-dinitro-p-cresol (B1206616), is achieved by nitrating p-cresol (B1678582) using nitric acid in acetic acid or a mixed acid (nitric-sulfuric) solution. cdc.gov

| Target Compound | Starting Material | Key Reagents | General Methodology | Reference |

|---|---|---|---|---|

| 4,6-Dinitro-o-cresol (DNOC) | o-Cresol | 1. Sulfuric Acid (H₂SO₄) 2. Nitric Acid (HNO₃) | Two-step process involving sulfonation followed by nitration of the disulfonated intermediate. | cdc.govwikipedia.orggoogle.com |

| Dinoseb / Dinoterb | sec-Butylphenol / tert-Butylphenol | Nitric Acid (HNO₃) | Direct nitration of the corresponding alkylphenol. | wikipedia.org |

| 2,6-Dinitro-p-cresol | p-Cresol | Nitric Acid (HNO₃) in Acetic Acid or Mixed Acid | Direct nitration of p-cresol. | cdc.gov |

| Mononitro-m-cresols | m-Cresol | Protecting Groups (e.g., phosphate), H₂SO₄, HNO₃ | Complex, multi-step process involving protection, sulfonation, nitration, and deprotection/desulfonation to achieve selectivity. | oup.com |

Industrial Significance of Dinitro-o-cresol as a Chemical Intermediate

The industrial value of 4,6-dinitro-o-cresol is primarily derived from its function as a chemical intermediate and a process regulator in several manufacturing sectors. cdc.govcanada.ca While it was historically used in agriculture, its contemporary significance lies in its non-agricultural applications, particularly within the chemical and plastics industries.

One of the most prominent roles of DNOC is as a free radical polymerization inhibitor . cdc.govparchem.com In the bulk production of vinyl aromatic monomers, such as styrene (B11656), uncontrolled polymerization can occur during purification (distillation) and storage. DNOC is added in small quantities to these monomers to quench free radicals and prevent premature polymerization, ensuring the stability and quality of the monomer feedstock. canada.ca

Beyond its role as an inhibitor, DNOC serves as a precursor in the synthesis of other specialized chemicals. It is a key starting material for the manufacture of certain cresylates that are used as ignition components in electric blasting caps (B75204) and ammunition primers. google.com In these applications, the dinitro-o-cresol is converted into a metallic salt with specific energetic properties.

Furthermore, DNOC and its isomers function as intermediates in the synthesis of more complex molecules, including select dyes, fungicides, and pharmaceuticals. cdc.govcanada.ca For example, the related compound 2,6-dinitro-p-cresol is explicitly noted for its use as an intermediate in the production of dyes and other biologically active compounds. cdc.gov The presence of the nitro groups and the phenolic hydroxyl group makes the DNOC molecule a versatile platform for further chemical modification.

| Industrial Sector | Role of DNOC | Specific Application / End Product | Reference |

|---|---|---|---|

| Plastics / Polymer Manufacturing | Polymerization Inhibitor | Stabilization of vinyl aromatic monomers (e.g., styrene) during production and storage. | cdc.govcanada.ca |

| Explosives / Mining | Synthesis Precursor | Starting material for cresylates used in ignition agents for electric blasting caps and primers. | google.com |

| Specialty Chemicals | Chemical Intermediate | Synthesis of fungicides, dyes, and pharmaceuticals. | cdc.govcanada.ca |

Integration within Specific Chemical Manufacturing Processes

The function of 4,6-dinitro-o-cresol as a chemical intermediate is seamlessly integrated into larger, multi-stage manufacturing chains. Its application is not typically as a final product sold to consumers but as a critical component that enables or enhances a specific industrial process.

The most well-documented integration is within the petrochemical and plastics industry . The production of styrene monomer, a precursor to polystyrene and many other copolymers, involves high-temperature distillation for purification. To prevent thermal polymerization, which would foul equipment and result in significant product loss, an inhibitor is required. DNOC is introduced into the process stream for this purpose. canada.ca Its presence allows for the efficient and safe operation of distillation columns and ensures the monomer remains in its unpolymerized state during transport and storage before it reaches the final polymerization reactor.

In the context of energetic materials , the synthesis of DNOC is the foundational step in producing certain ignition agents. google.com The manufacturing process begins with the sulfonation and nitration of o-cresol to yield DNOC. This product is then isolated and subsequently reacted with a base (e.g., a metal hydroxide) to form the desired dinitro-o-cresylate salt. This salt is then purified and incorporated into the final assembly of a blasting cap or primer. This represents a linear manufacturing process where DNOC is a direct and essential intermediate.

While specific pathways for its use in dye manufacturing are less detailed in available literature, the general principle involves using DNOC as a building block. The nitro groups on the aromatic ring can be chemically reduced to amino groups, which are foundational for creating azo dyes and other colorants. The phenolic hydroxyl group also provides a site for further reactions, allowing the DNOC core to be incorporated into larger, more complex dye molecules. cdc.gov

Toxicological Investigations of Ammonium Dinitro O Cresolate

Mechanisms of Action at the Molecular and Cellular Levels

The toxicity of ammonium (B1175870) dinitro-o-cresolate stems from its profound impact on fundamental cellular processes. Its primary mechanism involves the disruption of energy production, leading to a cascade of detrimental effects.

Interference with Oxidative Phosphorylation Processes

Ammonium dinitro-o-cresolate, through its DNOC component, is a classic uncoupler of oxidative phosphorylation. nih.govresearchgate.net As a protonophore, it disrupts the proton gradient across the inner mitochondrial membrane, a critical step in the production of adenosine (B11128) triphosphate (ATP). nih.govnih.gov DNOC achieves this by transporting protons back into the mitochondrial matrix, bypassing the ATP synthase enzyme. researchgate.net This uncoupling leads to a rapid consumption of oxygen without the corresponding synthesis of ATP. nih.gov The energy that would have been stored in ATP is instead dissipated as heat, leading to a significant increase in the basal metabolic rate and body temperature. nih.gov

Studies on isolated rat liver mitochondria have demonstrated that DNOC acts as a potent uncoupler, increasing mitochondrial respiration in the presence of substrates like succinate (B1194679) while decreasing the transmembrane potential. nih.gov This protonophoric activity is a key initiating event in its toxicity. nih.gov

Direct Perturbations of Cellular Metabolism

The uncoupling of oxidative phosphorylation incites major disturbances in cellular metabolism. nih.gov The cell, starved of ATP, attempts to compensate by increasing the rate of substrate metabolism. nih.gov This leads to an increased demand for metabolic fuels. Research has shown that exposure to DNOC can lead to changes in blood pyruvate (B1213749) and thyroid hormone levels, indicating a broad impact on metabolic regulation. canada.ca At higher concentrations, DNOC has also been observed to inhibit succinate-supported respiration and decrease the activity of succinate dehydrogenase, an essential enzyme in the citric acid cycle and the electron transport chain. nih.gov Furthermore, the disruption of the mitochondrial membrane potential can lead to a non-specific membrane permeabilization, further compromising mitochondrial function and cellular integrity. nih.gov

Cellular Anoxia and Associated Physiological Responses

The uncoupling of oxidative phosphorylation leads to a state of cellular anoxia, not from a lack of oxygen in the environment, but from the cell's inability to use it efficiently for energy production. The metabolic rate accelerates, and oxygen consumption increases dramatically as the body attempts to generate sufficient ATP. nih.gov This futile cycling of oxygen consumption without energy conservation can lead to a state of oxygen deprivation at the cellular level.

Physiological responses to this cellular anoxia are pronounced and reflect the body's attempt to compensate. These responses include an increased respiratory rate (dyspnea) and an elevated heart rate (tachycardia) as the cardiovascular and respiratory systems work to increase oxygen supply to the tissues. nih.gov However, due to the uncoupling, this increased oxygen supply does not resolve the underlying energy crisis.

Modulation of Cellular DNA Integrity

There is evidence to suggest that ammonium dinitro-o-cresolate may cause mutations (genetic changes). nj.gov While the precise mechanisms are not fully elucidated, the generation of reactive oxygen species (ROS) resulting from the disrupted mitochondrial electron transport is a plausible contributor to DNA damage. nih.gov Studies have indicated that DNOC can induce chromosome aberrations in bone marrow cells of mice. nj.gov Further research is needed to fully characterize the carcinogenic potential of this compound. nj.gov

Mammalian Toxicology Research

Research in mammalian models has been crucial in quantifying the toxicity of dinitro-o-cresol (B74238) and its salts, establishing lethal doses and dose-response relationships for various effects.

Evaluation of Lethality Studies and Dose-Response Relationships

Lethality studies have been conducted on various mammalian species to determine the acute toxicity of DNOC. The lethal dose can vary significantly depending on the species and the route of administration. The following tables summarize some of the key findings from these studies. It is important to note that much of the available data is for DNOC, as it is the toxic entity.

| Species | Route | Value | Units | Reference |

|---|---|---|---|---|

| Rat | Oral | 16 | LD50 (mg/kg) | canada.ca |

| Rabbit | Dermal | 187 | LD50 (mg/kg) | canada.ca |

| Rat | Inhalation | 40 | LC50 (mg/m³) | canada.ca |

Dose-response relationships have also been established for non-lethal toxic effects. For instance, in human studies with oral administration of DNOC, a Lowest-Observed-Adverse-Effect Level (LOAEL) has been identified in the range of 0.35 to 1.2 mg/kg-day, with effects including an increased basal metabolic rate, lassitude, headache, and yellowing of the conjunctivae. ornl.gov In subchronic studies with rats, a LOAEL of 2.5 mg/kg-day was identified based on changes in blood pyruvate and thyroid hormone levels. canada.ca These studies demonstrate that adverse effects occur at doses significantly lower than the lethal dose.

Acute and Subacute Toxicological Effects in Model Organisms

Ammonium dinitro-o-cresolate is the ammonium salt of 4,6-dinitro-o-cresol (B1670846) (DNOC). Toxicological data for the combined compound is limited; therefore, much of the understanding of its effects is derived from studies on DNOC. Acute toxic effects of DNOC are primarily linked to its interference with oxidative phosphorylation, a fundamental cellular metabolic process.

In animal models, exposure to DNOC leads to a range of acute and subacute effects. A notable metabolic effect is an increased basal metabolic rate, which is accompanied by a rise in body temperature. nih.gov Neurological signs observed in animals exposed to DNOC include lethargy, twitching, ataxia (loss of coordination), and salivation. nih.gov Studies on rats have shown significant decreases in body weight gain after oral administration of DNOC for 10 days. nih.gov Furthermore, attempts to study cataract formation in ducks and chickens using high concentrations of DNOC in their diet resulted in significant mortality, with one study noting 56% mortality among ducklings. nih.gov A hazard summary for ammonium dinitro-o-cresolate itself states that no specific acute (short-term) health effects are known at this time. nj.gov

| Model Organism | Observed Acute/Subacute Effects (from DNOC exposure) |

| Rats | Decreased body weight gain, lethargy, twitching, ataxia, salivation |

| Ducks | High mortality (56%) at high dietary concentrations |

| Chickens | Mortality at high doses |

Chronic Exposure Manifestations and Long-term Systemic Effects

Long-term exposure to the components of ammonium dinitro-o-cresolate—dinitro-o-cresol and ammonium ions—has been associated with systemic effects in various organ systems. The data largely comes from studies on DNOC and environmental exposure to ammonium as a component of particulate matter.

Chronic exposure to ammonium, a component of fine particulate matter (PM2.5), has been investigated for its effects on the respiratory system. In a study on mice, chronic exposure to PM2.5 containing ammonium (PM2.5 NH4+) was found to have no statistically significant effects on respiratory function. nih.govresearchgate.net However, massive inhalation exposure to ammonia (B1221849) gas in occupational settings has been linked to a range of chronic pulmonary diseases, including restrictive and obstructive lung disease, as well as bronchial hyper-reactivity. nih.gov Inhalation of particulate matter, in general, can lead to pulmonary inflammation, which may result in injury to the surrounding tissue and a potential loss of pulmonary function. nih.gov

Environmental toxins, including components like ammonium found in particulate matter, are considered contributors to cardiovascular diseases (CVDs). nih.gov Epidemiological research has linked pollutants containing particulate matter and organic substances, such as ammonium, to various CVDs like ischemic heart disease and myocardial infarction. nih.gov Both acute and chronic exposure to air pollution has been implicated in a wide range of cardiovascular conditions. nih.govresearchgate.net The mechanism is thought to involve the induction of cellular oxidative stress and proinflammatory pathways, which can augment the development of atherosclerosis. researchgate.net Studies in humans have noted increased pulse rate and palpitations following exposure to DNOC. nih.gov

Detailed research findings specifically on the gastrointestinal tract disturbances resulting from chronic exposure to ammonium dinitro-o-cresolate are not extensively documented in the available literature. However, the systemic toxicity associated with uncoupling agents like DNOC can indirectly affect various organ systems, potentially including the gastrointestinal tract, though specific manifestations are not well-characterized.

The dinitrocresol component of the compound is known to have neurological effects. In humans and animals, DNOC exposure has been associated with symptoms such as lethargy, dizziness, and sluggishness, indicating an impact on the central nervous system (CNS). nih.gov Chronic exposure to ammonia, the other component, has been shown in mouse models to damage the olfactory system, leading to inflammation and behavioral abnormalities such as changes in foraging and anxiety behavior. nih.gov This damage is associated with an inflammatory response involving T cells, microglia, and astrocytes within the olfactory system. nih.gov

| System | Manifestations from Component Exposure |

| Respiratory | No significant effects from PM2.5 ammonium in mice nih.govresearchgate.net; chronic lung disease from massive ammonia gas exposure. nih.gov |

| Cardiovascular | Associated with increased risk of CVDs from particulate matter containing ammonium nih.govresearchgate.net; increased pulse rate from DNOC. nih.gov |

| Gastrointestinal | Not well-documented. |

| Central Nervous | Lethargy, dizziness from DNOC nih.gov; olfactory system damage and behavioral changes from ammonia. nih.gov |

Genotoxicity and Mutagenicity Studies

Investigations into the genotoxic and mutagenic potential of ammonium dinitro-o-cresolate suggest a potential for inducing genetic alterations. A hazard assessment by the New Jersey Department of Health and Senior Services indicates that ammonium dinitro-o-cresolate may cause mutations (genetic changes). nj.gov The assessment recommends that all contact with the chemical should be reduced to the lowest possible level due to this potential. nj.gov It is noted that further study is needed to determine whether it poses a cancer hazard. nj.gov Studies on other ammonium compounds, such as benzalkonium chloride, have demonstrated the induction of significant DNA damage in model organisms like Daphnia magna and Ceriodaphnia dubia, highlighting the potential for compounds in this class to be genotoxic. nih.gov

Chromosomal Aberrations in Bone Marrow Cells

In vivo experiments conducted on mice have demonstrated that herbicides containing DNOC can induce a notable increase in chromosome aberrations in bone marrow cells. These effects have been observed to be persistent, with chromosomal damage detectable even one year after the initial treatment. The types of aberrations typically observed in such studies include chromatid and chromosome breaks, as well as exchanges. The persistence of these aberrations suggests that the damage may be long-lasting and could have chronic toxicological implications.

The mechanism underlying these chromosomal changes is believed to be related to the cytotoxic nature of dinitrophenolic compounds, which can interfere with cellular processes, including DNA replication and repair. While these findings are for DNOC, the similar chemical structure suggests a comparable potential for ammonium dinitro-o-cresolate to induce such effects.

Table 1: Summary of Findings on Chromosomal Aberrations by DNOC in Mice Bone Marrow Cells

| Study Parameter | Observation | Implication |

| Test Substance | Dinitro-o-cresol (DNOC)-containing herbicide | Data is on the parent cresol (B1669610), not the ammonium salt. |

| Test System | In vivo (mice) | Reflects effects in a whole mammalian organism. |

| Endpoint | Chromosome aberrations in bone marrow cells | Indicates potential for genetic damage. |

| Key Finding | Increased frequency of aberrations | Demonstrates clastogenic activity. |

| Long-term Effect | Aberrations detectable one year post-treatment | Suggests persistent genetic damage. |

Mutagenic Potential in Subsequent Generations

The mutagenic potential of dinitro-o-cresol compounds has been investigated, with studies indicating that the genetic damage induced may be heritable. Research has shown that when male mice were continuously treated with a DNOC-containing herbicide across subsequent generations, there was a corresponding increase in the frequency of chromosome aberrations observed in the embryos of the next generation.

Conversely, when the treatment of the male animals was discontinued (B1498344) prior to mating, a decrease in the frequency of these aberrations was noted in the subsequent generations. This suggests that while the mutagenic effects can be passed on, the cessation of exposure may lead to a reduction in the transmission of this genetic damage. These findings are significant as they point towards a potential risk of germline mutations, which could have implications for the reproductive success and health of offspring in exposed populations. The New Jersey Department of Health and Senior Services has noted that ammonium dinitro-o-cresolate may cause mutations (genetic changes), although further study is needed to determine if it poses a cancer hazard orst.edu.

Table 2: Generational Mutagenic Potential of DNOC in Mice

| Treatment Scenario | Effect on Chromosomal Aberrations in Embryos | Conclusion |

| Continuous treatment of males in each generation | Increased frequency | Suggests cumulative and heritable mutagenic effects. |

| Discontinuation of male treatment before mating | Decreased frequency | Indicates a potential for recovery and reduced transmission of mutations. |

Reproductive and Developmental Toxicology Research

Embryotoxicity Studies

Specific embryotoxicity studies on ammonium dinitro-o-cresolate are not detailed in the available scientific literature. However, the broader assessment of its reproductive toxicity, which found no evidence of adverse effects, would generally encompass the evaluation of developmental effects on the embryo. The lack of specific embryotoxicity data highlights an area where further research may be warranted to provide a more complete toxicological profile of this compound.

Comparative Toxicology with Related Dinitrophenol Compounds

Dinitrophenol Derivatives

Ammonium dinitro-o-cresolate is a salt of 4,6-dinitro-o-cresol (DNOC), which belongs to the larger class of dinitrophenol compounds. The toxicology of these derivatives, particularly DNOC and 2,4-dinitrophenol (B41442) (DNP), has been more extensively studied and provides a basis for understanding the potential hazards of ammonium dinitro-o-cresolate.

The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria. This disruption of cellular energy production leads to a rapid increase in metabolic rate, excessive heat production, and a cascade of other toxic effects.

4,6-Dinitro-o-cresol (DNOC): As the parent compound of ammonium dinitro-o-cresolate, its toxicological profile is highly relevant. DNOC is known to be highly toxic and has been used as a pesticide. Human exposure has been associated with symptoms such as profuse sweating, increased heart and respiratory rates, fatigue, and in severe cases, hyperthermia and death. Animal studies have shown that DNOC can cause a range of toxic effects, including neurotoxicity and cataract formation. There is limited evidence suggesting that DNOC may decrease fertility in males.

2,4-Dinitrophenol (DNP): DNP is another well-known dinitrophenol derivative that was historically used as a weight-loss drug. Its use was discontinued due to severe and often fatal side effects. The toxic effects of DNP are similar to those of DNOC, stemming from the uncoupling of oxidative phosphorylation. Chronic exposure in humans has been linked to the formation of cataracts, skin lesions, and effects on the bone marrow, central nervous system, and cardiovascular system.

The toxicological data for these related compounds underscore the potential for significant hazard associated with dinitrophenol derivatives. While the specific toxicity of the ammonium salt may vary, the inherent toxicity of the dinitro-o-cresol moiety is a critical consideration.

Table 3: Comparative Toxicological Endpoints of Dinitrophenol Derivatives

| Compound | Primary Mechanism of Toxicity | Key Toxicological Endpoints |

| 4,6-Dinitro-o-cresol (DNOC) | Uncoupling of oxidative phosphorylation | Increased basal metabolic rate, hyperthermia, neurotoxicity, cataract formation, potential for male reproductive effects. |

| 2,4-Dinitrophenol (DNP) | Uncoupling of oxidative phosphorylation | Increased basal metabolic rate, hyperthermia, cataract formation, skin lesions, effects on bone marrow, CNS, and cardiovascular system. |

Ammonium Dinitramide (ADN) and Nitrated Aromatic Analogues

Ammonium dinitro-o-cresolate is a nitrated aromatic compound with a history of use as a pesticide. inchem.org Its toxicological profile is of interest, particularly when compared with other energetic materials such as Ammonium Dinitramide (ADN), which has been considered as a replacement for ammonium perchlorate (B79767) in rocket propellants. This section explores the toxicological findings related to ADN and provides a comparative context with nitrated aromatic analogues like dinitro-o-cresol (DNOC).

Ammonium Dinitramide (ADN) has undergone toxicological evaluation to determine its potential hazards. Studies have established its acute toxicity profile in various animal models. For instance, the oral median lethal dose (LD50) of ADN in male Fischer 344 rats was determined to be 823 mg/kg. ntis.gov In the same study, dermal toxicity was assessed in New Zealand white rabbits, and at a limit dose of 2 g/kg body weight, no mortality or clinical signs of toxicity were observed. ntis.gov

In contrast, dinitro-o-cresol (DNOC), the parent compound of ammonium dinitro-o-cresolate, has demonstrated significant acute toxicity through various routes of exposure. The probable oral lethal dose in humans is estimated to be between 5-50 mg/kg. noaa.gov In animal studies, reported acute dermal LD50 values for dinitrocresols range from 200–600 mg/kg for rats, 186.7 mg/kg for mice, and 1,000–1,732 mg/kg for rabbits. nih.gov These values indicate a high degree of toxicity.

The toxic effects of DNOC are primarily attributed to its ability to uncouple oxidative phosphorylation, leading to a rapid increase in metabolic rate, hyperthermia, and ultimately, systemic failure. inchem.orgcdc.gov Symptoms of acute DNOC poisoning in humans include restlessness, a sensation of heat, flushed skin, sweating, thirst, deep and rapid respiration, and tachycardia. inchem.org

The following interactive data tables summarize the acute toxicity data for Ammonium Dinitramide and dinitro-o-cresol, a key nitrated aromatic analogue.

Table 1: Acute Toxicity of Ammonium Dinitramide (ADN)

| Test Animal | Route of Exposure | LD50 Value |

| Rat (Fischer 344, male) | Oral | 823 mg/kg ntis.gov |

| Rabbit (New Zealand white) | Dermal | >2000 mg/kg ntis.gov |

Table 2: Acute Toxicity of Dinitro-o-cresol (DNOC)

| Test Animal | Route of Exposure | LD50 Value |

| Rat | Dermal | 200-600 mg/kg nih.gov |

| Mouse | Dermal | 186.7 mg/kg nih.gov |

| Rabbit | Dermal | 1,000-1,732 mg/kg nih.gov |

| Human (probable) | Oral | 5-50 mg/kg noaa.gov |

Environmental Fate and Ecotoxicological Studies of Ammonium Dinitro O Cresolate

Environmental Occurrence and Anthropogenic Sources

Ammonium (B1175870) dinitro-o-cresolate, the ammonium salt of 4,6-dinitro-o-cresol (B1670846) (DNOC), has entered the environment primarily through its use as a pesticide. nj.govepa.govwikipedia.org Its anthropogenic sources are linked to its historical application and manufacturing processes.

Direct Release Mechanisms

The primary mechanism for the direct release of Ammonium dinitro-o-cresolate into the environment was its application as a herbicide and insecticide. nj.govepa.gov Until its registration as a pesticide was canceled in the United States in 1991, it was used for controlling broad-leaf weeds and as a dormant spray insecticide for fruit trees. epa.govwikipedia.org Other direct release pathways include:

Industrial Effluents: Discharges from facilities where the pesticide was manufactured and formulated could have released the compound into water bodies. epa.govcdc.gov

Agricultural Runoff: Following application on agricultural lands, the compound could be transported into surface waters via runoff. epa.govcdc.gov

Accidental Spills: Spills occurring during transport, storage, or handling represent another potential source of direct environmental contamination. nj.gov

Atmospheric Formation from Precursor Compounds and Photochemical Reactions

Beyond direct release, dinitrocresols may be formed in the atmosphere through chemical reactions. Laboratory studies have demonstrated that dinitrocresols can be produced in the aerosol phase from the photolysis of o-cresol (B1677501) in the presence of nitrogen oxides. cdc.gov This suggests a potential pathway for the atmospheric formation of the dinitro-o-cresolate anion from precursor pollutants.

The formation of the complete ammonium salt in the atmosphere is also plausible. The general mechanism for the formation of secondary ammonium nitrate particles involves the atmospheric oxidation of nitrogen oxides (NOx) to produce nitric acid. researchgate.net This nitric acid can then react with ammonia (B1221849) (NH3), which is present in the atmosphere from various sources, to form ammonium nitrate aerosol particles. researchgate.net A similar reaction pathway could potentially lead to the formation of Ammonium dinitro-o-cresolate if atmospheric dinitro-o-cresol (B74238), acting as an acid, reacts with ambient ammonia.

Detection in Environmental Compartments (e.g., Surface Water, Sewage Sludge)

Due to its usage patterns and chemical properties, DNOC, the parent compound of Ammonium dinitro-o-cresolate, is expected to be found in various environmental compartments. While specific monitoring data for the ammonium salt is limited, the presence of DNOC indicates potential contamination.

Soil and Sediment: The compound is likely to be present in soil at sites of former pesticide production and formulation, near hazardous waste disposal sites, and in agricultural lands where it was applied. cdc.gov It is also expected to be found in the sediment of rivers and other water bodies that received runoff from these areas or discharges from manufacturing plants. cdc.gov

Water: DNOC may have been released directly into water through industrial effluents or carried into surface waters by runoff. epa.gov Consequently, the most probable route of exposure for the general population is through the ingestion of contaminated drinking water. cdc.gov

Sewage Sludge: The sludge from waste treatment plants, particularly those servicing pesticide or trinitrotoluene production facilities, is another environmental compartment where DNOC is expected to be found. cdc.gov

Environmental Distribution and Partitioning Dynamics

The distribution of Ammonium dinitro-o-cresolate in the environment is governed by its partitioning behavior, particularly its tendency to adsorb to soil and sediment. This process is influenced by the distinct properties of both the ammonium cation (NH4+) and the dinitro-o-cresolate anion.

Adsorption to Soil and Sediment Matrices

The ammonium cation (NH4+) readily participates in ion exchange processes within the soil matrix. It can be adsorbed by clay minerals and organic matter, displacing other cations like sodium, potassium, magnesium, and calcium from cation exchange sites. jeeng.net This process immobilizes the ammonium ion, reducing its mobility in the soil solution.

The dinitro-o-cresolate anion's adsorption is more complex. As an organic anion, its interaction with soil and sediment matrices is influenced by the properties of the organic molecule itself and the characteristics of the soil. It has been suggested that DNOC adsorbed on clay surfaces might undergo hydrolysis under acidic conditions, although this has not been experimentally confirmed. cdc.gov

Influence of Environmental Parameters on Partitioning (e.g., pH, Organic Carbon Content, Clay Content)

The extent of Ammonium dinitro-o-cresolate's adsorption and partitioning is significantly affected by various environmental parameters.

pH: Soil pH is a critical factor. For the ammonium cation, while it is a primary driver of many soil processes, its direct influence on adsorption is part of a complex interplay with other cations. The partitioning of the dinitro-o-cresolate anion is also pH-dependent, as pH affects its charge and the surface charge of soil colloids.

Organic Carbon Content: Organic matter plays a crucial role in the adsorption of both components of the compound. Studies on general ammonium adsorption show a positive correlation with organic matter content. jeeng.net The addition of compost to soil has been shown to enhance its capacity for ammonium adsorption significantly. jeeng.neticm.edu.pl The clay-organic matter complex is a key controller of ammonium sorption in sediments. jeeng.net

Clay Content: The type and amount of clay minerals are important for cation exchange capacity. Soils with higher clay content, such as loam and clay soils, exhibit a greater ability to adsorb ammonium compared to sandy soils. researchgate.net

The following table summarizes the key environmental parameters and their influence on the adsorption of the components of Ammonium dinitro-o-cresolate in soil and sediment.

| Parameter | Influence on Ammonium (NH4+) Adsorption | Influence on Dinitro-o-cresolate Adsorption |

| pH | Influences cation exchange competition and nitrification processes. | Affects the compound's speciation and the surface charge of soil particles. |

| Organic Carbon | Positively correlated; organic matter provides significant cation exchange sites. | High organic content generally increases the sorption of organic compounds. |

| Clay Content | High clay content increases cation exchange capacity, leading to greater adsorption. | Clay surfaces can provide sites for adsorption and potential hydrolysis. |

Volatilization Potential from Water and Soil

Ammonium dinitro-o-cresolate is the ammonium salt of 4,6-dinitro-o-cresol (DNOC). Due to its chemical nature, it readily forms water-soluble salts, and in environmentally relevant pH ranges of 6-8, virtually 100% of dissolved DNOC will be in an ionized form. canada.ca The potential for this compound to volatilize from water and soil is considered to be low. This is based on the low vapor pressure and Henry's Law constant of its parent compound, DNOC. cdc.gov

The vapor pressure of DNOC is reported as 1.05 x 10⁻⁴ mm Hg, and its Henry's Law constant is 1.4 x 10⁻⁶ atm·m³/mol. cdc.gov These low values suggest that volatilization is not a significant transport process for DNOC from soil to the air. cdc.gov In aquatic environments, the dissociation of the compound into its ionic state and the potential for hydrogen bonding with water further reduce its tendency to volatilize. cdc.gov While direct volatilization is not a major environmental pathway, some loss may occur through co-distillation with water. cdc.gov

Degradation Pathways and Persistence in Environmental Compartments

Ammonium dinitro-o-cresolate, through its parent compound DNOC, is subject to various degradation processes in the environment. Biodegradation is considered the most significant process for its transformation and breakdown in soil. cdc.gov However, available data indicate that the biodegradation of DNOC does not occur rapidly. cdc.gov Under certain conditions, DNOC has been found to be persistent in water and air. canada.ca

Biotransformation and Microbial Degradation Processes

The biodegradation of DNOC has been observed in various microbial species. A mixed culture of microorganisms isolated from contaminated soil and activated sludge has been shown to utilize DNOC as a sole source of carbon, nitrogen, and energy. nih.gov Several bacterial species, including Pseudomonas sp. and Azotobacter sp., have been identified as capable of biodegrading DNOC. cdc.gov However, at high concentrations, DNOC can be toxic to microorganisms, inhibiting its own degradation. cdc.govnih.gov For instance, degradation by a mixed bacterial culture was inhibited at DNOC concentrations above 30 µM and ceased at 340 µM. nih.gov

Characterization of Microbial Degradation Pathways

The microbial degradation of dinitrophenolic compounds like DNOC can proceed through several pathways, often dependent on the specific microorganisms and environmental conditions. The electron-withdrawing nature of the nitro groups makes these compounds resistant to oxidative degradation. nih.gov

Nitro Group Release as Nitrite Ions

One of the initial steps in the aerobic microbial degradation of DNOC involves the release of its nitro groups. Studies have shown that microorganisms can release the nitro groups of DNOC as nitrite ions. cdc.gov In one study with a mixed microbial culture, between 65% and 84% of the nitrogen from DNOC was released as nitrate into the medium, which is formed from the initial release of nitrite. nih.gov

Ring Cleavage Mechanisms

Following the initial transformations of the nitro groups, the aromatic ring of the DNOC molecule is cleaved. This is a critical step in the complete mineralization of the compound. The specific mechanisms of ring cleavage for DNOC are part of the broader study of how microorganisms degrade aromatic compounds. Extradiol aromatic ring-cleaving dioxygenases are a class of enzymes that catalyze the cleavage of the catechol ring, a potential intermediate in DNOC degradation, by incorporating both atoms of molecular oxygen. nih.gov This process results in the formation of muconic semialdehyde adducts which can be further metabolized. nih.gov

Successive Reduction of Nitro Groups to Amino Groups

An alternative pathway to the direct release of nitrite is the successive reduction of the nitro groups to amino groups. This reduction is a common transformation for nitroaromatic compounds under various environmental conditions. masterorganicchemistry.comwikipedia.org The six-electron reduction of a nitro group results in the formation of an amino group, proceeding through nitroso and hydroxylamino intermediates. nih.gov This transformation significantly alters the chemical properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. nih.gov This reduction can be carried out by various metals in the presence of acid or through catalytic hydrogenation. masterorganicchemistry.com For example, the reduction of o-nitrophenol to o-aminophenol can be achieved using hydroiodic acid. mdpi.com

Metabolite Identification

The biodegradation of 4,6-dinitro-o-cresol (DNOC), the active component of ammonium dinitro-o-cresolate, proceeds through the formation of several key metabolites. The reduction of the nitro groups is a primary transformation pathway. Identified metabolites include compounds where one of the nitro groups is reduced to an amino group, such as Amino-nitro-o-cresol . Further transformation can lead to acetylation, forming Acetamido-nitro-o-cresol . Another metabolic route involves the successive replacement of nitro groups with hydroxyl groups, which can ultimately result in the formation of Trihydroxytoluene .

Table 1: Identified Metabolites of 4,6-Dinitro-o-cresol

| Metabolite Name | Transformation Process |

|---|---|

| 6-Amino-4-nitro-o-cresol | Reduction of a nitro group |

| 6-Acetamido-4-nitro-o-cresol | Acetylation of the amino group |

| 2,3,5-Trihydroxytoluene | Successive replacement of nitro groups with hydroxyl groups |

| 2-Methyl-6-nitro-catechol | Replacement of a nitro group with a hydroxyl group |

Microbial Species Involved in Biodegradation

Several microbial species have been identified with the capability to degrade DNOC. The degradation pathway often depends on the specific microorganism. For instance, it has been demonstrated that Corynebacterium simplex can release the nitro groups from DNOC as nitrite ions. Species like Pseudomonas sp. may biodegrade the compound through ring cleavage. Other bacteria, including Veillonella alkalescens and another Pseudomonas sp., can sequentially reduce the nitro groups to amino groups. Azotobacter sp. has also been shown to biodegrade DNOC. It is important to note that while these pure cultures demonstrate degradative pathways, their direct relevance to complex environmental situations can be uncertain.

Table 2: Microbial Species Involved in DNOC Biodegradation

| Microbial Species | Degradation Pathway/Action |

|---|---|

| Corynebacterium simplex | Releases nitro groups as nitrite ions. |

| Pseudomonas sp. | May perform ring cleavage or successive replacement of nitro groups with hydroxyl groups. |

| Azotobacter sp. | Capable of biodegrading DNOC. |

Efficacy of Biodegradation in Mixed Microbial Cultures

Studies involving mixed microbial cultures, such as those found in activated sludge, garden soil, compost, and river mud, have concluded that DNOC is not rapidly degraded under these conditions. This suggests a degree of persistence in environments with diverse microbial populations. However, specialized treatment processes have shown higher efficacy. For example, a patented waste treatment process utilizing activated sludge supplemented with powdered activated carbon achieved 99% removal of DNOC from influent. Although effective, it is difficult to distinguish the contribution of biological degradation from the physical adsorption of the compound onto the activated carbon in this system.

In contrast, other research has successfully isolated mixed cultures from contaminated soil and activated sludge that can utilize DNOC as a sole source of carbon, nitrogen, and energy under aerobic conditions. In these specific batch cultures, 65% to 84% of the substrate nitrogen was released as nitrate, indicating significant mineralization. This highlights that while general microbial populations may struggle to degrade DNOC, acclimated consortia can achieve effective removal. In general, microbial consortia are often more efficient in degrading organic pollutants than single strains due to synergistic actions. researchgate.net

Resistance to Anaerobic Biodegradation

Ammonium dinitro-o-cresolate demonstrates significant resistance to biodegradation under anaerobic conditions. Laboratory tests and experiments using natural marine plankton communities have shown that DNOC is resistant to anaerobic breakdown. Furthermore, studies have found the compound to be resistant to anaerobic biodegradation under methanogenic (methane-producing) conditions.

Abiotic Degradation Mechanisms

Photolysis Rates and Environmental Significance

Direct photolysis, or the breakdown of a chemical by light, is an environmental fate process for some compounds. For the related compound ammonium dinitramide, aqueous photolysis in sunlight occurs rapidly, with half-lives of a few minutes, making it the primary degradation pathway in surface waters. researchgate.net However, specific photolysis rates for ammonium dinitro-o-cresolate are not well-documented. For the isomer 2,6-dinitro-p-cresol (B1206616), the estimated half-life due to reaction with photochemically produced hydroxyl radicals is 14 days, suggesting this may be a relevant degradation process in eutrophic freshwaters. Following a pesticide spill on the Rhine River, it was estimated that half of the initial DNOC disappeared within 30 days due to a combination of both biotic and abiotic processes.

Ecotoxicity to Non-Target Organisms

Ammonium dinitro-o-cresolate is considered dangerous for the environment due to its high toxicity to a range of non-target organisms. It is classified as very toxic to both terrestrial and aquatic life and may lead to long-term adverse effects in the environment. It presents a high acute risk to aquatic organisms and a high risk to mammals. Laboratory studies have also demonstrated high toxicity to honeybees.

Table 3: Summary of Ecotoxicity Findings for DNOC

| Organism Group | Toxicity Level |

|---|---|

| Aquatic Organisms | High Acute Risk |

| Mammals | High Risk |

| Honeybees | High (Laboratory Conditions) |

| Fish | Moderately Toxic |

| Aquatic Invertebrates | Moderately Toxic |

| Algae | Moderately Toxic |

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| Ammonium dinitro-o-cresolate |

| 4,6-Dinitro-o-cresol (DNOC) |

| Amino-nitro-o-cresol |

| 6-Amino-4-nitro-o-cresol |

| Acetamido-nitro-o-cresol |

| 6-Acetamido-4-nitro-o-cresol |

| Trihydroxytoluene |

| 2,3,5-Trihydroxytoluene |

| 2-Methyl-6-nitro-catechol |

| 2-Methyl-6-amino-catechol |

| 2,6-Dinitro-p-cresol |

| Nitrite |

| Nitrate |

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure, leading to a concentration in the organism that is higher than in the surrounding environment. The bioconcentration factor (BCF) is a key metric used to assess this potential, representing the ratio of the chemical's concentration in an organism to that in the water at steady state chemsrc.comoecd.org.

A screening assessment of 4,6-dinitro-o-cresol (DNOC) indicated that it is not considered to be bioaccumulative canada.ca. This suggests that ammonium dinitro-o-cresolate is also not expected to significantly accumulate in the tissues of organisms. For a substance to be considered bioaccumulative, the BCF in aquatic species is typically higher than 2000 oecd.org.

Environmental Risk Assessment Methodologies and Tools

The environmental risk assessment of pesticides and other chemical compounds like ammonium dinitro-o-cresolate is a structured process designed to evaluate their potential adverse effects on the environment europa.eu. This process generally involves four key steps: hazard identification, hazard characterization, exposure assessment, and risk characterization europa.eu.

For pesticides, this assessment examines potential negative impacts on non-target organisms, ecosystems, and biodiversity europa.eu. The evaluation considers both lethal and sub-lethal effects, such as reduced growth and impaired reproduction.

In the context of nitroaromatic compounds, machine learning-driven models are being developed to facilitate environmental risk assessment. These models can predict the toxicity of new or untested compounds, aiding in the design of safer chemical alternatives researchgate.net.

The process of risk assessment for pesticides used in specific contexts, such as on forest lands, involves preparing Human Health and Ecological Risk Assessments (HERAs). These documents quantitatively evaluate the probability that a particular pesticide use might pose a harm to humans or other species in the environment usda.gov. The risk is defined as the likelihood of an adverse effect resulting from a specific set of circumstances usda.gov.

Advanced Analytical Methodologies for Detection and Quantification

Principles of Analytical Method Development and Validation

The development and validation of analytical methods for Ammonium (B1175870) dinitro-o-cresolate are governed by principles that ensure the reliability, reproducibility, and accuracy of the results. Method development involves selecting the most appropriate analytical technique based on the sample matrix, the required sensitivity, and the available instrumentation. Key considerations include the physicochemical properties of DNOC, such as its solubility and potential for ionization.

Validation of an analytical method is a formal process to confirm that the method is suitable for its intended purpose. This involves evaluating several performance parameters to demonstrate that the method is reliable and will consistently produce accurate results. These parameters typically include selectivity, linearity, precision, accuracy, and the limits of detection and quantification. For instance, in the development of spectrophotometric methods, validation is performed by comparing the results with an established technique like High-Performance Liquid Chromatography (HPLC) researchgate.netnih.gov.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are powerful tools for the separation, identification, and quantification of Ammonium dinitro-o-cresolate in complex mixtures. These methods are widely employed due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the determination of DNOC. A typical HPLC method involves a reversed-phase column, such as a C18 column, to separate the analyte from other components in the sample researchgate.netnih.gov. The mobile phase often consists of a mixture of an organic solvent, like methanol, and an acidic aqueous solution to ensure good peak shape and retention researchgate.netnih.gov. Detection is frequently carried out using an ultraviolet (UV) detector at a specific wavelength, for example, 264 nm researchgate.netnih.gov. The selection of the stationary phase, mobile phase composition, and detector wavelength are critical for achieving the desired separation and sensitivity.

| Parameter | HPLC Method for DNOC Analysis |

| Column | C18 (5 µm, 250 mm x 4.6 mm ID) |

| Mobile Phase | Methanol (HPLC grade) + 0.1% glacial acetic acid mixture |

| Detector | UV at 264 nm |

| Reference | researchgate.netnih.gov |

For enhanced selectivity and sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are employed. These techniques couple the separation power of liquid chromatography with the specific detection capabilities of mass spectrometry.

A sensitive and rapid LC-MS/MS method has been developed for the determination of DNOC in environmental water samples. This method utilizes a reversed-phase column (ODS-3, 2.1 mm x 150 mm, 5 µm) and mass spectrometry operated in the electrospray ionization (ESI)-negative mode researchgate.netresearchgate.net.

UPLC-MS/MS methods offer even faster analysis times and higher resolution. A method for determining DNOC residue in animal-origin foods uses a BEH C18 column (50 mm × 2.1 mm, 1.7 µm) with a gradient elution of acetonitrile and water spkx.net.cn. Detection is performed using a tandem mass analyzer in the multi-reaction monitoring (MRM) mode, which provides excellent selectivity and low detection limits spkx.net.cn.

| Parameter | UPLC-MS/MS Method for DNOC in Animal-Origin Foods |

| Column | BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile-water (gradient elution) |

| Detection | Tandem mass analyzer in multi-reaction monitoring (MRM) mode |

| Reference | spkx.net.cn |

Electrochemical Sensing and Microsensor Technologies

Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, low-cost, and portable solutions for the detection of DNOC. These sensors work by measuring the change in an electrical signal produced by the electrochemical reaction of the analyte at an electrode surface.

A DNOC electrochemical sensor has been developed using a glassy carbon electrode (GCE) modified with a composite of Zr-UiO-66 metal-organic framework and functionalized multi-walled carbon nanotubes (FMWCNTs) rsc.org. The detection is based on the differential pulse voltammetry technique, which monitors the reduction peaks of DNOC rsc.org. Cyclic voltammetry studies have shown that DNOC exhibits three oxidation and three reduction peaks, indicating a diffusion-controlled electrochemical mechanism researchgate.netrsc.org.

Molecularly Imprinted Polymers (MIPs) are synthetic receptors with recognition sites tailored for a specific molecule. MIP-based sensors offer high selectivity for the target analyte. For compounds structurally similar to DNOC, such as 2,4-dinitrophenol (B41442) (DNP), dummy molecularly imprinted polymers have been synthesized and integrated onto electrodes mdpi.com. These sensors have demonstrated the ability to quantify DNP and discriminate between related nitroaromatic compounds mdpi.com. The development of such a sensor for DNOC would involve using DNOC as the template molecule during the polymerization process to create specific binding cavities.

Method Validation Parameters and Performance Metrics in Analytical Research

The validation of analytical methods for Ammonium dinitro-o-cresolate is essential to ensure the quality and reliability of the data. Key performance metrics are evaluated to demonstrate the method's suitability.

Linearity : This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For a UPLC-MS/MS method, an excellent linear relationship with a correlation coefficient (r) greater than 0.999 has been reported spkx.net.cn.

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte that can be reliably detected. For an LC-MS/MS method for DNOC in water, the method detection limit (MDL) was found to be 0.24 ng/L researchgate.netresearchgate.net. A UPLC-MS/MS method for DNOC in food reported an LOD of 0.005 mg/kg spkx.net.cn. An electrochemical sensor for DNOC had an LOD of 0.119 µM rsc.org.

Accuracy and Recovery : Accuracy is the closeness of the measured value to the true value. It is often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. For a UPLC-MS/MS method, average recovery rates for DNOC were in the range of 82.6% to 108% spkx.net.cn.

Precision : Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For the UPLC-MS/MS method, the RSD was less than 10% spkx.net.cn.

Selectivity : This is the ability of the method to measure the analyte of interest accurately in the presence of other components in the sample matrix. In LC-MS/MS and UPLC-MS/MS, selectivity is achieved through the specific parent and product ion transitions monitored in MRM mode spkx.net.cn. For electrochemical sensors, selectivity was evaluated by testing the interference effects of other non-phenolic pesticides and heavy metals rsc.org.

| Validation Parameter | UPLC-MS/MS Method | LC-MS/MS Method | Electrochemical Sensor |

| Linearity (r) | >0.999 spkx.net.cn | - | Good linear ranges reported rsc.org |

| Limit of Detection | 0.005 mg/kg spkx.net.cn | 0.24 ng/L researchgate.netresearchgate.net | 0.119 µM rsc.org |

| Recovery | 82.6% - 108% spkx.net.cn | - | - |

| Precision (RSD) | < 10% spkx.net.cn | - | < 3% in spiked samples rsc.org |

Selectivity and Specificity Evaluation

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the analysis of DNOC, this is a critical parameter due to the complexity of environmental and biological samples.

Several studies have demonstrated the high selectivity of their developed methods. For instance, two spectrophotometric methods were shown to be directly applicable to soil analysis as they were not affected by interference from common soil cations, anions, or other pesticides researchgate.net. An electrochemical sensor highlighted its selectivity by evaluating the interfering effects of five non-phenolic pesticides and five heavy metals researchgate.net. Similarly, a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method is noted for being both sensitive and selective for the determination of DNOC in environmental water samples researchgate.net.

Linearity and Calibration Curve Establishment

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is established by creating a calibration curve. Various analytical techniques have shown excellent linearity for DNOC quantification over different concentration ranges.

For example, an ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method exhibited an excellent linear relationship with a correlation coefficient (r) greater than 0.999 spkx.net.cn. A liquid chromatography-tandem mass spectrometry (LC-MS²) method also presented good linearity (R²>0.99) over a range of 10–1000 μg L⁻¹ researchgate.net. Voltammetric methods have also demonstrated strong linear responses for DNOC detection researchgate.net.

Linearity of Various Analytical Methods for DNOC

| Analytical Method | Linear Range | Correlation Coefficient (r or R²) | Source |

|---|---|---|---|

| UPLC-MS/MS | Not Specified | >0.999 | spkx.net.cn |

| LC-MS² | 10–1000 μg L⁻¹ | >0.99 | researchgate.net |

| Stripping Square Wave Voltammetry (SSWV) | (0.01–0.55) × 10⁻⁶ mol L⁻¹ | Not Specified | researchgate.net |

Sensitivity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determination

The sensitivity of an analytical method is indicated by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The determination of these limits is essential for trace-level analysis of DNOC in various samples.

Different analytical techniques offer a wide range of detection capabilities for DNOC, from the parts per million (mg/L) to the parts per trillion (ng/L) level.

LOD and LOQ for DNOC by Various Analytical Methods

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| Spectrophotometry (Periodate method) | Water/Soil | 1.6 mg L⁻¹ | Not Specified | researchgate.net |

| Spectrophotometry (Cu(II)-Nc method) | Water/Soil | 0.2 mg L⁻¹ | Not Specified | researchgate.net |

| Stripping Square Wave Voltammetry (SSWV) | Water | 2 × 10⁻⁸ mol L⁻¹ | Not Specified | researchgate.net |

| LC/MS/MS | Environmental Water | 0.24 ng L⁻¹ (MDL) | Not Specified | researchgate.net |

| UPLC-MS/MS | Animal-origin Foods | 0.005 mg/kg | Not Specified | spkx.net.cn |

Precision and Accuracy Assessment

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions, often expressed as relative standard deviation (RSD). Accuracy is the closeness of the agreement between the result of a measurement and a true or accepted reference value, often evaluated through recovery studies.

Precision and Accuracy Data for DNOC Analysis

| Analytical Method | Matrix | Spiked Levels | Average Recovery | Relative Standard Deviation (RSD) | Source |

|---|---|---|---|---|---|

| UPLC-MS/MS | Animal-origin Foods | 0.005, 0.01, 0.02 mg/kg | 82.6%-108% | < 10% | spkx.net.cn |

| Stripping Square Wave Voltammetry | Water | Not Specified | ~102% | Not Specified | researchgate.net |

| Spectrophotometry | Soil, Lemon Juice | Not Specified | ≥ 95% | Not Specified | researchgate.net |

| LC-MS² | Not Specified | 10-1000 μg L⁻¹ | 76.2% - 107.9% | 2.1% - 5.8% | researchgate.net |

Robustness and Ruggedness Studies

Robustness and ruggedness are critical parameters in method validation that assess the reliability of a method during normal usage.

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in internal method parameters (e.g., pH of mobile phase, column temperature, flow rate) labmanager.comut.eechromatographyonline.com. It is typically evaluated within a single laboratory during the method development stage to identify which parameters are most sensitive to change labmanager.com.

Ruggedness , also known as intermediate precision, evaluates the reproducibility of results under a variety of external conditions, such as different analysts, instruments, laboratories, and days labmanager.comut.eechromatographyonline.com. This assesses the method's transferability and performance in real-world scenarios labmanager.com.

While these validation steps are crucial for standardizing analytical procedures, specific robustness and ruggedness studies for the analysis of ammonium dinitro-o-cresolate were not detailed in the available research. The validation of analytical methods often involves inter-laboratory studies to establish reproducibility and ensure the method is reliable across different settings nih.govscience.gov.

Application of Analytical Methods in Environmental and Biological Matrices

The developed analytical methods for DNOC have been successfully applied to a diverse range of complex sample types, demonstrating their utility for both environmental monitoring and toxicological investigations.

Environmental Matrices:

Water: DNOC has been detected and quantified in various water sources. A sensitive LC/MS/MS method was developed for its determination in environmental water samples researchgate.net. Voltammetric and spectrophotometric techniques have also been successfully applied to quantify DNOC in different water samples researchgate.net.

Soil: Given its use as a herbicide, soil contamination is a significant concern. Spectrophotometric methods have been validated for the rapid assay of DNOC in soil, proving to be unaffected by common interferences from the soil matrix researchgate.net.

Air: The presence of DNOC in the atmosphere has been confirmed through the analysis of precipitation.

Biological Matrices:

Animal Tissues and Gastric Contents: A gas chromatography-mass spectrometry (GC-MS) method has been utilized for the determination of DNOC in poison baits and the gastric contents of poisoned domestic and wild animals, confirming exposure in toxicological cases researchgate.net.

Food Products: An UPLC-MS/MS method was developed for determining DNOC residue in animal-origin foods, demonstrating the capability to monitor the food supply for this contaminant spkx.net.cn. Methods have also been applied to plant-based products like lemon juice researchgate.net.

The successful application of these varied and sophisticated analytical techniques underscores their effectiveness in detecting and quantifying ammonium dinitro-o-cresolate across a spectrum of matrices relevant to public health and environmental safety.

Regulatory Science and Risk Management Frameworks

Hazard Classification and Listing in National and International Regulatory Inventories

Ammonium (B1175870) dinitro-o-cresolate is recognized and regulated as a hazardous material by various national and international bodies due to its toxic properties. Its classification ensures that it is handled, transported, and managed with appropriate safety precautions to mitigate risks to human health and the environment.

The compound is included in several key regulatory inventories. In the United States, it is cited by the Department of Transportation (DOT) and listed on the New Jersey Right to Know Hazardous Substance List. nj.gov For transport purposes, it is assigned specific United Nations (UN) numbers to ensure universal identification of its hazards. The solid form of the compound is identified by UN 1843 , while the solution form is designated as UN 3424 . nj.govepa.gov

Under European regulations concerning the international transport of dangerous goods, its classifications are as follows:

ADR (Road) : Class 6.1 - Toxic substances. epa.govt3db.ca

ADN (Inland Waterways) : Class 6.1 - Toxic substances. nj.gov

These classifications mandate specific requirements for packaging, labeling, and vehicle/vessel specifications during transport.

| Regulatory Body/System | Classification | UN Number (Solid) | UN Number (Solution) | Details |

|---|---|---|---|---|

| United Nations (UN) | Toxic Substance | 1843 | 3424 | Globally recognized identification for hazardous materials. nj.govepa.gov |

| US Department of Transportation (DOT) | Class 6.1 - Poison | 1843 | 3424 | Regulates domestic transport of hazardous materials. nj.govwku.edu |

| ADR (European Agreement) | Class 6.1 | 1843 | 3424 | Governs international transport of dangerous goods by road in Europe. epa.govt3db.causcg.mil |

| ADN (European Agreement) | Class 6.1 | Not specified for solid | 3424 | Governs international transport of dangerous goods by inland waterways in Europe. nj.gov |

Ammonium dinitro-o-cresolate is formally designated as a hazardous substance under U.S. law, which subjects it to regulations under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA). noaa.gov This listing is based on its inclusion in lists maintained by the Environmental Protection Agency (EPA) and its regulation as a hazardous material by the DOT.

Furthermore, the compound is recognized as a Marine Pollutant . This designation, part of international and national transportation regulations, indicates that the substance poses a significant threat to the aquatic environment. Special precautions are required for its transport by vessel to prevent its release into marine ecosystems.

The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade aims to promote shared responsibility in the international trade of hazardous chemicals. epa.goveuropa.eu The convention requires exporters to notify importers before shipping chemicals listed in its Annex III, providing an opportunity for the importing country to refuse entry. epa.gov

While Ammonium dinitro-o-cresolate itself is not explicitly listed, its parent compound, 4,6-Dinitro-o-cresol (B1670846) (DNOC), has been the subject of regulatory actions that are relevant to the convention's scope. DNOC, a highly toxic substance formerly used as a pesticide, has been banned in many countries. umd.edu Notifications of such final regulatory actions are a key part of the process for considering chemicals for inclusion in the Rotterdam Convention.

Regulatory Oversight and Usage Restrictions

The primary regulatory oversight for ammonium dinitro-o-cresolate has been linked to the use of its parent compound, DNOC, as a pesticide. In the United States, the Environmental Protection Agency (EPA) is responsible for regulating pesticides. The use of DNOC as a pesticide was discontinued (B1498344) in the U.S. by 1991 due to its extreme toxicity to humans. umd.edu This cessation of use represents a significant regulatory restriction on the compound.

Globally, many jurisdictions have implemented similar bans or severe restrictions on DNOC-based pesticides. For instance, the European Union maintains a database of approved and non-approved active substances for use in plant protection products, and DNOC is not an approved substance.

Waste Management and Disposal Strategies in Research and Industrial Contexts

Proper waste management of ammonium dinitro-o-cresolate is critical due to its acute toxicity and environmental hazards. Regulatory frameworks govern its disposal to ensure it is managed safely from generation to final disposal.

Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical wastes are classified to ensure they are managed properly. "4,6-Dinitro-o-cresol, & salts," which includes the ammonium salt, are explicitly listed as acute hazardous wastes. actenviro.com

The specific EPA hazardous waste code assigned to these substances is P047 . wku.edu The "P" listing signifies that these are acutely hazardous commercial chemical products. Wastes carrying a P-code are subject to more stringent management and quantity exclusion limits compared to other hazardous wastes.

| Regulatory Agency | Waste Classification | Waste Code | Description |

|---|---|---|---|

| US Environmental Protection Agency (EPA) | Acutely Hazardous Waste | P047 | Applies to discarded commercial chemical products, off-specification species, container residues, and spill residues of 4,6-Dinitro-o-cresol and its salts. wku.eduactenviro.com |

The disposal of P-listed hazardous wastes like ammonium dinitro-o-cresolate is strictly regulated under federal and state environmental laws. The primary goal of these regulations is to prevent the release of hazardous constituents into the environment. Key disposal strategies and regulatory requirements include:

Licensed Disposal Facilities : Wastes with the P047 code must be disposed of at a federally or state-permitted hazardous waste treatment, storage, and disposal facility (TSDF).

Manifest System : A uniform hazardous waste manifest must accompany the waste from its point of generation to its final disposal, creating a cradle-to-grave tracking system.

Spill Management : In the event of a spill, the resulting material must be contained and disposed of as hazardous waste. nj.govnj.gov Cleanup procedures must be followed in accordance with standards such as the OSHA Hazardous Waste Operations and Emergency Response (HAZWOPER) standard. nj.gov

State environmental protection agencies, such as a state's Department of Environmental Protection (DEP), may have additional, more stringent requirements for the management and disposal of acutely hazardous wastes. nj.gov

Harmonization of Chemical Safety Data and Methodologies in International Standards

The harmonization of chemical safety data and methodologies is a cornerstone of modern regulatory science and risk management. International organizations such as the Organisation for Economic Co-operation and Development (OECD) and the World Health Organization (WHO) play a pivotal role in developing and promoting harmonized approaches to chemical risk assessment. wikipedia.orgwho.int The OECD, for instance, develops internationally agreed-upon Test Guidelines for assessing the safety of chemicals, which are crucial for ensuring data quality and comparability across different countries. wikipedia.org

The WHO leads projects aimed at globally harmonizing approaches to risk assessment by fostering understanding and developing fundamental principles and guidance on specific issues related to chemical risk. who.int These efforts are designed to enable the efficient use of resources and promote consistency among different assessments. who.int

A key aspect of this harmonization is the development of standardized testing methodologies for various endpoints, including:

Aquatic Toxicity: The OECD has established guidelines for testing the toxicity of chemicals to aquatic organisms. oecd.org These guidelines are periodically updated to incorporate scientific advancements, such as the integration of the fish embryo acute toxicity test (OECD TG236) into a stepwise approach for determining acute fish toxicity. europa.eu